molecular formula C20H19N3OS B2869197 2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 361172-61-4

2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2869197
CAS No.: 361172-61-4
M. Wt: 349.45
InChI Key: JFFRYMKNAGDGCK-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a fused thienopyrazole core substituted with an o-tolyl group (ortho-methylphenyl) at position 2 and a phenylacetamide moiety at position 2. The o-tolyl group introduces steric and electronic effects, while the acetamide linkage contributes to hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-14-7-5-6-10-18(14)23-20(16-12-25-13-17(16)22-23)21-19(24)11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFRYMKNAGDGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on core scaffolds, substituent effects, synthesis strategies, and inferred physicochemical properties.

Structural Analogs with Varying Heterocyclic Cores
Compound Name Core Structure Key Substituents/Modifications Potential Implications
Target Compound Thieno[3,4-c]pyrazole o-Tolyl, phenylacetamide Enhanced aromatic stacking; moderate steric bulk
(S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-... (Patent, ) Thieno[3,4-c]pyrrole Ethoxy/methoxyaryl, methylsulfonylethyl Increased polarity; potential kinase inhibition
N-(3,3-Diphenylpropyl)-2-(4-Hydroxyphenyl)acetamide (40005, ) Phenylacetamide 4-Hydroxyphenyl, diphenylpropyl Improved solubility via phenolic -OH group
2-(3-Trifluoromethyl-4,5-Dihydropyrano[3,4-c]pyrazol-yl)acetamide () Pyrano[3,4-c]pyrazole Trifluoromethyl, dihydropyran Enhanced metabolic stability; lipophilic

Key Observations :

  • Thieno vs. Pyrano Cores: Thieno[3,4-c]pyrazoles (target compound) exhibit sulfur-mediated electronic effects, whereas pyrano[3,4-c]pyrazoles () incorporate an oxygen atom, altering polarity and hydrogen-bonding capacity.
  • In contrast, electron-donating groups (e.g., -OCH₃ in 40004, ) may improve solubility .

Key Observations :

  • Nitro to Amino Conversion: The reduction of nitro groups (e.g., 30007 synthesis, ) introduces -NH₂, enabling further functionalization (e.g., amidation or Schiff base formation).
  • Hydrogen Bonding: Phenolic -OH groups (e.g., 30005, 40005) enhance crystal packing via O-H···O/N interactions, as predicted by graph-set analysis ().
Patent Derivatives and Therapeutic Potential

Compounds from patents () highlight structural modifications for drug development:

  • : A thieno[3,4-c]pyrrole acetamide with ethoxy/methoxy groups suggests applications in inflammation or oncology, leveraging sulfonamide and aryl ether motifs for target binding.
  • : A pyrano[3,4-c]pyrazole with trifluoromethyl groups demonstrates how fluorination enhances bioavailability and resistance to oxidative metabolism.

Comparison with Target Compound : The target compound’s o-tolyl group provides steric hindrance that may limit off-target interactions compared to bulkier diphenylpropyl or trifluoromethyl groups. However, its lack of polar substituents (e.g., -OH, -OCH₃) could reduce aqueous solubility relative to 30005 or 40004 .

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